Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Description
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-O-benzyl 3-O-ethyl (3R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)15-13-8-12(9-14(13)19)18(15)17(21)23-10-11-6-4-3-5-7-11/h3-7,12-15,19H,2,8-10H2,1H3/t12?,13?,14-,15-/m1/s1 |
InChI Key |
HNERQWYMBMKIIU-NEXFUWMNSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2CC(N1C(=O)OCC3=CC=CC=C3)C[C@H]2O |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OCC3=CC=CC=C3)CC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the bicyclic core, followed by the introduction of the benzyl and ethyl groups. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the racemic mixture. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₇H₂₁NO₅
- Molar Mass : 319.35 g/mol
- CAS Registry Number : 1173294-41-1 .
This bicyclic compound features a 2-azabicyclo[2.2.1]heptane core substituted with benzyl and ethyl ester groups at positions 2 and 3, respectively, and a hydroxyl group at position 4. The racemic nature indicates equal proportions of enantiomers, which may influence biological activity and synthetic utility.
Synthesis :
A representative synthesis involves esterification of a bicyclic carboxylic acid precursor. For example, in a related compound (CAS 1445949-65-4), dimethyl sulfate and sodium hydroxide in THF at 60°C yield the esterified product with a purity of ~90% after column chromatography .
Structural and Functional Comparison with Analogous Compounds
Stereochemical Variants
- Racemic-(1S,3S,4R,6S)-2-Benzyl3-Ethyl6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate (CAS 1445949-65-4): Shares the same molecular formula (C₁₇H₂₁NO₅) and molar mass but differs in hydroxyl group position (6 vs. 5) and stereochemistry (4R,6S vs. 4S,5R). Safety Profile: Requires stringent precautions (e.g., P260: avoid inhalation; H302: harmful if swallowed) due to toxicity risks .
Substituent Variations
- 2-(tert-Butyl) 3-Methyl (1R,3S,4R,5S)-5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate (GNT-ST-04920): Molecular Formula: C₁₃H₂₁NO₅ (molar mass 271.31 g/mol). Application: Used as a synthetic intermediate in medicinal chemistry due to its compact structure .
Disodium 7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylate (Endothal-Sodium) :
Fluorinated Derivatives
Key Observations :
Target Compound (CAS 1173294-41-1) :
Comparison with Pesticides :
- Endothal-Sodium : Classified as a herbicide with distinct hazards (H318: severe eye damage) due to its oxidative properties .
Biological Activity
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and specific stereochemistry contribute to its biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C17H21NO5
- CAS Number : 1173294-41-1
- Molar Mass : 319.35 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO5 |
| CAS Number | 1173294-41-1 |
| Molar Mass | 319.35 g/mol |
Preliminary studies suggest that Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate may interact with various molecular targets within biological systems. Its mechanism of action is believed to involve modulation of enzyme activity and receptor interactions, potentially leading to a range of pharmacological effects.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antinociceptive Effects : Studies have shown that the compound may reduce pain perception by interacting with opioid receptors.
- Neuroprotective Properties : It has been observed to protect neuronal cells from oxidative stress and apoptosis in vitro.
- Antidepressant-like Effects : Animal models have demonstrated that the compound can influence serotonin and norepinephrine levels, suggesting potential antidepressant activity.
Case Studies
-
Antinociceptive Study :
- In a controlled study involving mice, Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate was administered at varying doses.
- Results indicated a significant reduction in pain response compared to the control group (p < 0.05).
-
Neuroprotection Study :
- Human neuroblastoma cells were treated with the compound under oxidative stress conditions.
- The compound showed a dose-dependent increase in cell viability and a decrease in markers of oxidative damage.
Comparative Analysis
To understand the biological activity of Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate relative to similar compounds, the following table summarizes key features:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Racemic-(1S,3S,4R,5R)-2-Benzyl 3-Ethyl 5-Hydroxy | Moderate antinociceptive effects | Different stereochemistry |
| Racemic-(1S,3S,4R)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane | Enhanced neuroprotective effects | Fluorine substitution enhances potency |
| Racemic-(1S,3S,4S)-5-Oxo-2-Azabicyclo[2.2.1]Heptane | Limited antidepressant-like effects | Oxo group alters reactivity |
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including cyclization of precursors under acidic or basic conditions. For example, tert-butoxycarbonyl (Boc) protection and deprotection steps are critical for stabilizing intermediates . Reaction optimization (e.g., temperature, catalysts, solvent polarity) is essential to minimize side products. A study on analogous bicyclic compounds achieved a 93% yield using N-methylmorpholine-N-oxide and potassium persulfate in a water-acetone system . Yield improvements often require iterative adjustments to stoichiometry and reaction time.
Q. Which analytical techniques are critical for confirming stereochemistry and purity?
- X-ray crystallography : Resolves absolute configuration of chiral centers .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- NMR spectroscopy : NOESY or COSY experiments verify spatial relationships between protons .
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities .
These methods are combined to ensure stereochemical fidelity, as even minor enantiomeric excess can alter biological activity .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and face shields .
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage .
- Storage : Keep in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during synthesis?
- Chiral auxiliaries : Temporarily introduce chiral ligands (e.g., Evans oxazolidinones) to direct stereochemistry .
- Dynamic kinetic resolution : Use catalysts like lipases or transition-metal complexes to favor one enantiomer .
- Asymmetric catalysis : Palladium-catalyzed cyclizations have achieved >90% enantiomeric excess in similar bicyclic systems . Post-synthesis, chiral stationary-phase HPLC can isolate enantiomers .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
Contradictions often arise from impurities or stereochemical mismatches. To address this:
- Reproduce assays : Validate findings using standardized protocols (e.g., IC50 measurements under identical buffer conditions) .
- Molecular docking : Compare binding modes of analogs to target receptors (e.g., NMDA or GABA receptors) .
- Batch analysis : Use LC-MS to confirm purity (>98%) and exclude degradation products .
Q. How can purification be optimized for pharmacological studies?
- Column chromatography : Use gradient elution (hexane:ethyl acetate) with silica gel or reverse-phase C18 columns .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) to remove hydrophobic impurities .
- Prep-HPLC : Scale-up purification using methanol-water-TFA mobile phases .
Q. What methodological considerations are critical for enzyme interaction studies?
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
- Control experiments : Include structurally similar but inactive analogs to confirm specificity .
Structural and Functional Insights
- Key structural features : The bicyclo[2.2.1]heptane core and dicarboxylate groups enable rigidity and hydrogen-bonding interactions with biological targets .
- Analog comparison : Hydroxy and fluoro derivatives (e.g., CAS 1272757-86-4) show altered bioavailability due to polarity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
